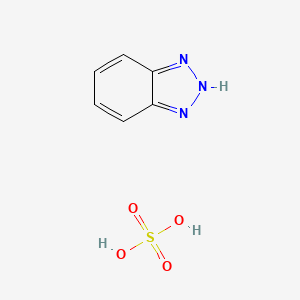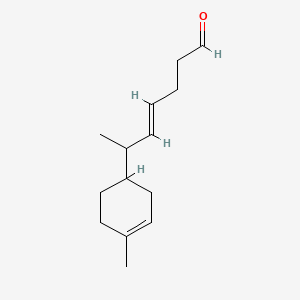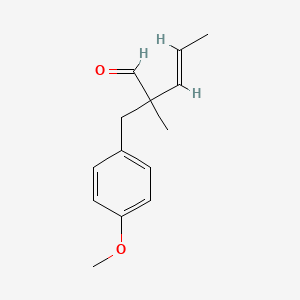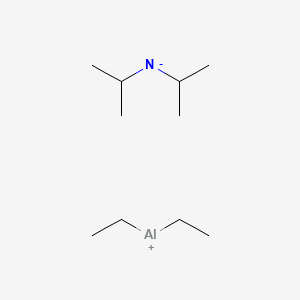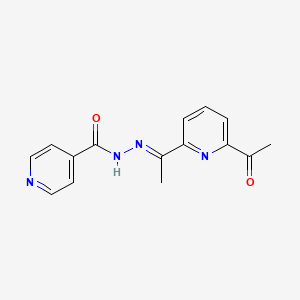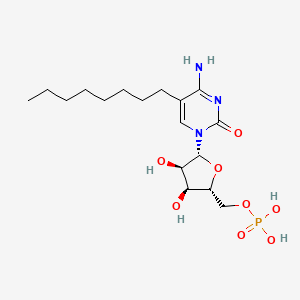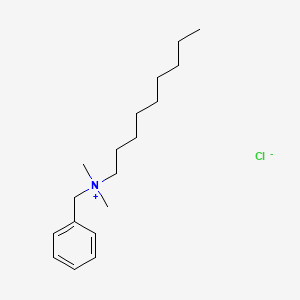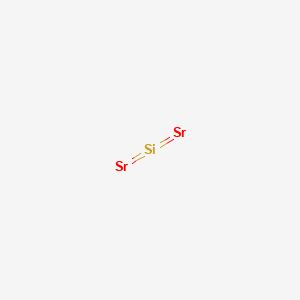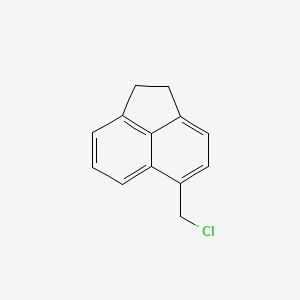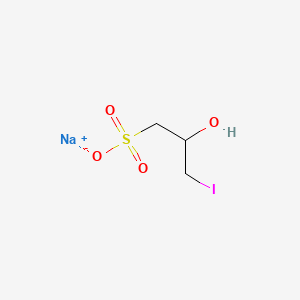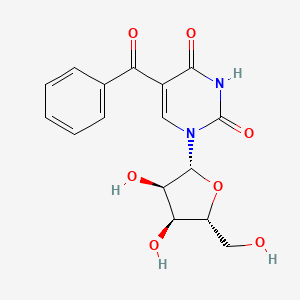
5-Benzoyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzoyluridine is a modified nucleoside derived from uridine, where the hydrogen atom at the 5-position of the uracil ring is replaced by a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoyluridine typically involves the benzoylation of uridine. One common method includes the reaction of uridine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Benzoyluridine undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized under specific conditions to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming 5-hydroxyuridine.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 5-Hydroxyuridine.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Benzoyluridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs and derivatives.
Biology: Studied for its role in modifying RNA and DNA structures, potentially affecting gene expression and regulation.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of novel pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
The mechanism of action of 5-Benzoyluridine involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid functions. The benzoyl group can affect the stability and conformation of nucleic acids, potentially leading to disruptions in replication and transcription processes. This interference can result in the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
5-Methyluridine: Similar structure but with a methyl group at the 5-position instead of a benzoyl group.
5-Fluorouridine: Contains a fluorine atom at the 5-position, widely used as an anticancer agent.
5-Hydroxyuridine: Has a hydroxyl group at the 5-position, known for its role in RNA modification.
Uniqueness of 5-Benzoyluridine: The presence of the benzoyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with proteins and enzymes. These properties make it a valuable tool in biochemical research and a promising candidate for therapeutic applications.
Properties
CAS No. |
85372-91-4 |
|---|---|
Molecular Formula |
C16H16N2O7 |
Molecular Weight |
348.31 g/mol |
IUPAC Name |
5-benzoyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H16N2O7/c19-7-10-12(21)13(22)15(25-10)18-6-9(14(23)17-16(18)24)11(20)8-4-2-1-3-5-8/h1-6,10,12-13,15,19,21-22H,7H2,(H,17,23,24)/t10-,12-,13-,15-/m1/s1 |
InChI Key |
ANFJQBUYDIHRPP-BPGGGUHBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


